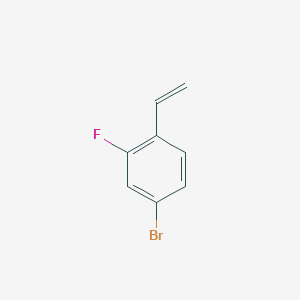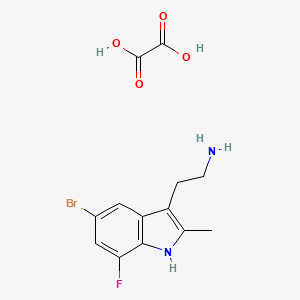
4-Bromo-2-fluoro-1-vinylbenzene
Vue d'ensemble
Description
4-Bromo-2-fluoro-1-vinylbenzene, also known as 4-BFB, is a fluorinated aromatic compound containing a bromine and a vinyl group. It is a member of the class of compounds known as vinylbenzenes, which are organic compounds containing a single vinyl group attached to a benzene ring. 4-BFB has a variety of industrial and scientific applications, including use in organic synthesis, the manufacture of pharmaceuticals, and as a reagent in the laboratory. In
Applications De Recherche Scientifique
Suzuki-Miyaura C-C Coupling Reactions
The Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles are crucial in green chemistry for their reusability compared to homogeneous Pd complexes. This is particularly relevant in the preparation of fluorinated biphenyl derivatives, which are significant for the pharmaceutical industry, novel materials, and liquid crystalline media. The study by Erami et al. (2017) highlights the effectiveness of these reactions in synthesizing different fluorinated biphenyl derivatives using a heterogeneous system based on Pd nanoparticles supported onto COOH-modified graphene (Erami et al., 2017).
Fluorogenic Derivatization of Aryl Halides
Higashijima et al. (2020) developed a long-wavelength fluorogenic derivatization method for aryl halides based on the formation of stilbene by the Heck coupling reaction with vinylbenzenes. This method extends the emission wavelength of the derivatives, offering potential applications in pre-column derivatization HPLC with fluorescence detection (Higashijima et al., 2020).
Electrosynthetic Routes
Du and Peters (2010) examined the electrochemical reductions of nitrobenzene derivatives at carbon cathodes. Their research indicates the production of 1-nitro-2-vinylbenzene as a principal product, showcasing an alternative pathway in organic electrosynthesis (Du & Peters, 2010).
Mpro-SARS-CoV-2 Inhibitors
El idrissi et al. (2021) investigated the regioselectivity and mechanism of [3 + 2] cycloaddition reactions of 1-bromo-4-vinylbenzene with benzonitrile oxide. The study contributes to the understanding of SARS-CoV-2 inhibitors, demonstrating the efficacy of isoxazolines in inhibiting the virus (El idrissi et al., 2021).
Lithium-Ion Batteries
Qian-y (2014) explored the use of 4-bromo-2-fluoromethoxybenzene as a bifunctional electrolyte additive for lithium-ion batteries. This additive enhances thermal stability and provides overcharge protection, indicating a potential application in improving lithium-ion battery safety and efficiency (Qian-y, 2014).
Mécanisme D'action
Mode of Action
The mode of action of 4-Bromo-2-fluoro-1-vinylbenzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
4-bromo-1-ethenyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQHQCPWHTKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586562 | |
| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627463-17-6 | |
| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)

